5-Amino-2-propionamidobenzoic acid
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Overview
Description
5-Amino-2-propionamidobenzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of an amino group and a propionamide group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-propionamidobenzoic acid typically involves the acylation of 5-amino-2-benzoic acid with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-propionamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The propionamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives with the propionamide group reduced to an amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-2-propionamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-propionamidobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the propionamide group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-nitrobenzoic acid: Similar structure but with a nitro group instead of a propionamide group.
5-Acetamido-2-hydroxybenzoic acid: Contains an acetamido group and a hydroxy group.
3,5-Dihydroxybenzoic acid: Contains two hydroxy groups on the aromatic ring.
Uniqueness
5-Amino-2-propionamidobenzoic acid is unique due to the presence of both an amino group and a propionamide group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-amino-2-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
JIOCDBWCVMFFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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